2-Amino-6-fluorobenzoic acid

Anti-virulence Pseudomonas aeruginosa Quorum Sensing

Researchers studying P. aeruginosa MvfR quorum sensing need selective probes-generic anthranilic acid analogs cause confounding off-target effects. 2-Amino-6-fluorobenzoic acid (6-FABA) offers constrained transcriptional impact (354 vs. 618 genes for 6CABA) with in vivo efficacy (HR=0.398). • Selective MvfR pathway probe with minimal off-target gene modulation • Robust synthon: converts to 2-fluoro-6-iodobenzoic acid (54.51% yield, 99.82% purity) • Antimycobacterial tool: MIC=5 µM, tryptophan-reversible • Supplied with CoA; bulk quantities available

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 434-76-4
Cat. No. B1196357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluorobenzoic acid
CAS434-76-4
Synonyms2-amino-6-fluorobenzoic acid
6-FABA cpd
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)N
InChIInChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyRWSFZKWMVWPDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluorobenzoic acid (CAS 434-76-4): A Critical Synthon for Fluorinated Bioactives and Kinase Inhibitors


2-Amino-6-fluorobenzoic acid (6-FABA, CAS 434-76-4), also known as 6-fluoroanthranilic acid, is a halogenated aromatic amino acid derivative [1]. It serves as a versatile and readily accessible synthon for constructing monofluorinated heterocycles and as a key intermediate in the synthesis of novel benzamide derivatives with potent neuroleptic activity . Its structural attributes, featuring an amino group ortho to a carboxylic acid and a fluorine atom at the 6-position, enable specific molecular interactions and biochemical activities, making it a cornerstone reagent in pharmaceutical and chemical biology research .

Why 2-Amino-6-fluorobenzoic Acid Cannot Be Substituted by Unhalogenated or Differently Halogenated Anthranilate Analogs


Generic substitution of 2-amino-6-fluorobenzoic acid with other anthranilic acid analogs is scientifically unsound due to the profound impact of the 6-fluoro substituent on both biological activity and chemical reactivity. In the context of bacterial virulence, the specific halogenation pattern dictates the compound's ability to inhibit quorum sensing and gene expression [1]. For instance, 6FABA, 6CABA, and 4CABA differentially affect the transcriptional regulation of virulence-associated genes in *Pseudomonas aeruginosa*, with each analog impacting a unique number of genes [2]. Furthermore, the 2-fluoro substitution on benzoic acid derivatives has been shown to deactivate alkylating moieties, in contrast to a 3-fluoro substitution which activates them, underscoring that the position of the halogen is critical for the desired chemical and biological outcome [3].

Quantifiable Differentiation of 2-Amino-6-fluorobenzoic Acid: Comparative Data Versus Closest Analogs


In Vivo Survival Benefit: Comparative Efficacy of 6FABA, 6CABA, and 4CABA in a Murine Model of P. aeruginosa Infection

In a murine model of acute *Pseudomonas aeruginosa* PA14 infection, treatment with 2-amino-6-fluorobenzoic acid (6FABA) resulted in a statistically significant reduction in mortality. Its protective effect was comparable to that of the 6-chloro analog (6CABA) and the 4-chloro analog (4CABA). The quantifiable effect is expressed as a hazard ratio for mortality relative to a saline-treated control group [1].

Anti-virulence Pseudomonas aeruginosa Quorum Sensing

Differential Impact on Global Gene Expression: 6FABA vs. 6CABA and 4CABA in P. aeruginosa

The halogenated anthranilic acid analogs exert distinct effects on the global transcriptome of *P. aeruginosa*. At concentrations of 6 mM for 6FABA and 6CABA, and 1.5 mM for 4CABA, each compound differentially altered the expression of hundreds of genes, demonstrating that the type and position of the halogen substituent are key determinants of biological activity and specificity [1].

Transcriptomics Virulence Factors Pathogen Inhibition

Synthetic Utility: High-Yield Production of a Key Fluorinated Building Block (2-Fluoro-6-iodobenzoic acid)

2-Amino-6-fluorobenzoic acid serves as an efficient starting material for the synthesis of 2-fluoro-6-iodobenzoic acid, a valuable intermediate for further chemical elaboration. A reported synthetic route delivers the final product with high purity and a defined yield, making it an attractive building block for complex molecule synthesis [1].

Synthetic Methodology Fluorinated Intermediates Reaction Yield

Comparative Growth Inhibition of M. tuberculosis: 6FABA vs. 5FABA and 4FABA

Fluoroanthranilates inhibit *Mycobacterium tuberculosis* (Mtb) growth by interfering with tryptophan biosynthesis. While 6FABA and 5FABA share the same minimum inhibitory concentration (MIC), they exhibit different potencies in dose-response assays. The addition of exogenous tryptophan rescues bacterial growth, confirming the on-target mechanism [1].

Tuberculosis Antimetabolite Tryptophan Biosynthesis

Optimal Research and Industrial Application Scenarios for 2-Amino-6-fluorobenzoic Acid


Anti-Virulence Probe for Quorum Sensing and Gene Regulation Studies in P. aeruginosa

Based on its demonstrated *in vivo* efficacy in reducing mortality (HR = 0.398) and its constrained impact on global gene expression (affecting only 354 genes compared to 618 for 6CABA), 2-amino-6-fluorobenzoic acid is an optimal chemical probe for investigating the specific contributions of the MvfR-dependent quorum sensing pathway in *Pseudomonas aeruginosa* pathogenesis [1]. Its profile suggests a more selective mechanism of action compared to other halogenated analogs, making it valuable for dissecting complex virulence networks [2].

Intermediate for the Synthesis of High-Purity Fluorinated Aromatic Building Blocks

The demonstrated ability to convert 2-amino-6-fluorobenzoic acid into 2-fluoro-6-iodobenzoic acid in a 54.51% yield and 99.82% purity establishes its utility as a robust starting material for generating complex, orthogonally functionalized fluorinated scaffolds [3]. This makes it a key procurement item for medicinal chemistry laboratories focused on synthesizing libraries of drug-like molecules containing fluorinated biaryl or heterocyclic motifs.

Tool Compound for Investigating Tryptophan Biosynthesis as a Drug Target in Mycobacteria

The compound's validated, tryptophan-reversible antimycobacterial activity (MIC = 5 µM) positions it as a valuable tool compound for studying the essential tryptophan biosynthesis pathway in *Mycobacterium tuberculosis* [4]. Its distinct dose-response profile (growth inhibition at 50 µM) compared to the 5-fluoro isomer (25 µM) provides a means to investigate structure-activity relationships and potentially develop more selective inhibitors of this pathway [4].

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